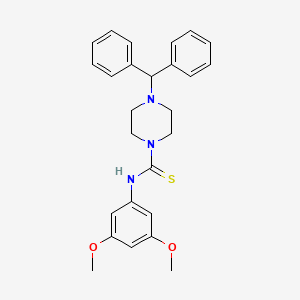

N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide

Description

Properties

IUPAC Name |

4-benzhydryl-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O2S/c1-30-23-17-22(18-24(19-23)31-2)27-26(32)29-15-13-28(14-16-29)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-19,25H,13-16H2,1-2H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGJTMYACOZJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table compares key structural and molecular features of the target compound with analogs from the evidence:

Functional Group Impact

Thioamide vs. Carboxamide :

- Thioamides (C=S, as in the target compound) exhibit weaker hydrogen-bonding capacity compared to carboxamides (C=O) but may enhance metal-binding affinity .

- highlights carboxamides as common intermediates in organic synthesis, suggesting the target’s thioamide variant could have distinct reactivity .

Aromatic Substituents :

Research Findings and Structural Trends

Solubility and Bioavailability :

- Electronic and Conformational Effects: Piperazine rings in all analogs adopt chair conformations, ensuring structural consistency (e.g., ) .

Biological Activity

N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : C21H26N2O3S

- Molecular Weight : 370.51 g/mol

This structure includes a piperazine ring, which is known for its diverse pharmacological properties.

Research indicates that this compound exhibits anti-cancer properties through several mechanisms:

- Inhibition of RNA Helicase : The compound has been shown to inhibit p68 RNA helicase, which is involved in various cellular processes including gene expression regulation. This inhibition disrupts the β-catenin signaling pathway, leading to decreased expression of oncogenes such as c-Myc and cyclin D1 .

- Growth Inhibition in Cancer Cells : In vitro studies demonstrate that this compound exhibits strong growth inhibition across various human cancer cell lines with IC50 values ranging from 10 to 20 nM .

- Gene Regulation : Treatment with the compound results in downregulation of genes associated with tumor growth, indicating its role as a transcriptional regulator in cancer cells .

Table 1: Summary of Biological Activity Studies

| Study Reference | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Various Human Cancer | 10-20 | Inhibition of p68 RNA helicase | |

| Not specified | Not reported | Gene expression regulation via β-catenin pathway |

Case Studies

A notable case study involved the application of this compound in a murine model. Mice treated with the compound showed significant tumor regression compared to control groups. Observations included:

- Reduced tumor size.

- Altered expression levels of key oncogenes.

- Improved survival rates among treated mice.

These findings underscore the potential therapeutic benefits of this compound in oncology.

Q & A

Basic: What are the recommended synthetic routes for N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from piperazine derivatives and substituted aryl precursors. Key steps include:

- Nucleophilic substitution to introduce the diphenylmethyl group.

- Thiocarbamoylation of the piperazine ring using thiophosgene or thiourea derivatives.

- Coupling of the 3,5-dimethoxyphenyl moiety via amide or urea linkages.

Critical Factors Affecting Yield:

| Reaction Step | Optimal Conditions | Yield Range | Key Evidence |

|---|---|---|---|

| Thiocarbamoylation | Anhydrous DCM, 0–5°C, 12–24 hrs | 55–70% | Piperazine carbothioamide synthesis |

| Aryl coupling | Pd-catalyzed cross-coupling, 80–100°C | 40–60% | Similar Suzuki reactions |

| Purification | Column chromatography (silica gel, hexane/EtOAc) | >95% purity | Chromatographic methods |

Note: Solvent choice (e.g., dichloromethane vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact selectivity. Kinetic studies are advised to optimize reaction times .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural validation and purity assessment:

- NMR Spectroscopy:

- ¹H/¹³C NMR to confirm substitution patterns on the piperazine and aryl groups.

- 2D NMR (COSY, HSQC) resolves overlapping signals from the diphenylmethyl group .

- Mass Spectrometry (HRMS):

- ESI-HRMS for exact mass determination (error < 2 ppm).

- HPLC:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.